Yangonin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Inflammatory Osteoporosis

Specific Scientific Field: Inflammopharmacology

Summary of the Application: Yangonin, an anti-inflammatory agent, has been presented for inhibiting osteoclasts and relieving inflammatory osteoporosis through down-regulating inflammatory factors

Methods of Application or Experimental Procedures: A model of macrophage inflammation was established to verify the anti-inflammatory effect of yangonin. The inhibitory effect of yangonin on osteoclasts was detected by tartrate-resistant acid phosphatase (TRAP) staining, Western blotting, and quantitative real-time PCR (qRT-PCR). .

Results or Outcomes: Yangonin was found to reduce the secretion of inflammatory factors and down-regulate osteoclast-related genes such as TRAP, RANKL, cathepsin K (CTSK), and nuclear factor-activated T-cell 1 (NFATc1). It was demonstrated that yangonin could suppress the function of inflammatory cytokines in osteoclast differentiation and reporting, wherein NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways were involved. .

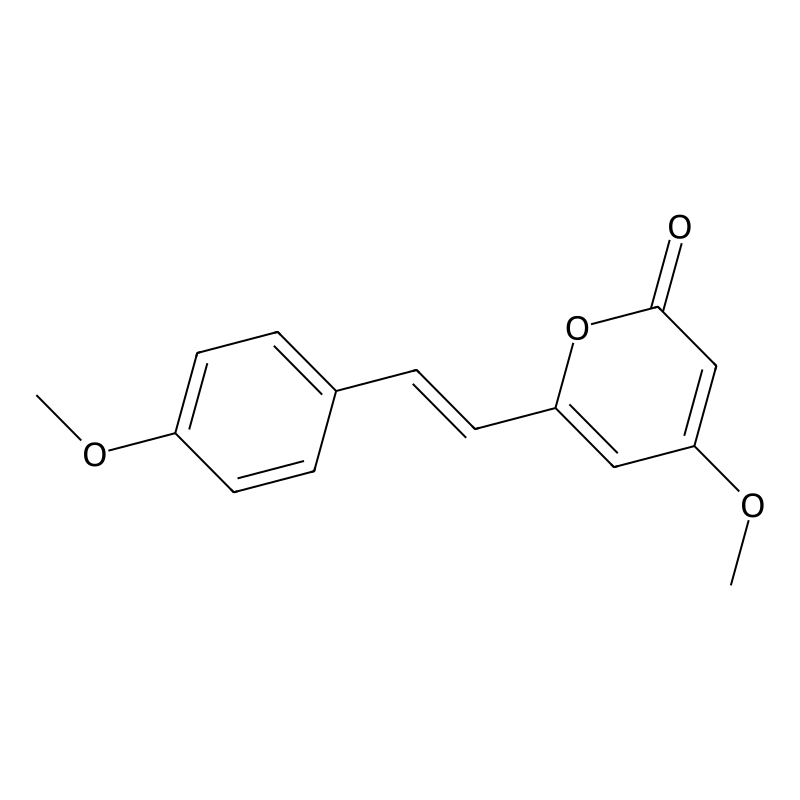

Yangonin is a significant kavalactone derived from the kava plant, specifically Piper methysticum. It is characterized by its chemical structure as a 2-pyranone and an aromatic ether, with the IUPAC name 4-Methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one. The molecular formula of yangonin is C₁₅H₁₄O₄, and it has a molar mass of approximately 258.273 g/mol . This compound exhibits notable pharmacological properties, including binding affinity for the cannabinoid receptor CB₁, where it acts as an agonist with a K_i value of 0.72 μM, while showing selectivity for the CB₂ receptor (K_i >10 μM) .

Yangonin exhibits a range of biological activities:

- Neuroprotective Effects: It activates Nrf2 in neurons and astroglia, providing protection against amyloid-β-induced neurotoxicity .

- Anxiolytic Properties: By potentiating GABA-A receptor activity and interacting with the endocannabinoid system, yangonin may contribute to anxiety reduction .

- Antimicrobial Activity: Yangonin has demonstrated efficacy against various fungal species, including Fusarium, Trichoderma, and Colletotrichum .

- Toxicity: In vitro studies indicate that yangonin can induce apoptosis in human hepatocytes, reducing cell viability by approximately 40% .

The biosynthesis of yangonin involves the condensation of coumaroyl-CoA and malonyl-CoA. This process is part of the broader metabolic pathways that produce kavalactones in the kava plant. Synthetic methods have also been explored to create analogs of yangonin for research purposes, which may involve various organic synthesis techniques such as coupling reactions and cyclization processes .

Yangonin has potential applications in several fields:

- Pharmaceuticals: Due to its anxiolytic and neuroprotective properties, yangonin is being investigated for therapeutic use in anxiety disorders and neurodegenerative diseases.

- Agriculture: Its antimicrobial properties suggest potential use as a natural fungicide.

- Research: Yangonin serves as a valuable tool for studying cannabinoid receptor interactions and the endocannabinoid system's role in psychopharmacology .

Research on yangonin's interactions with various biological systems has highlighted its role as a cannabinoid receptor ligand. Studies have shown that it selectively binds to CB₁ receptors while exhibiting minimal interaction with CB₂ receptors. Furthermore, investigations into its effects on metabolic enzymes like fatty acid amide hydrolase and monoacylglycerol lipase have revealed that yangonin does not significantly inhibit these enzymes, indicating its unique pharmacological profile compared to other kavalactones .

Yangonin shares structural and functional similarities with other kavalactones. Here are some notable compounds:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Kavain | Kavalactone | Anxiolytic effects; enhances GABA activity |

| Dihydrokavain | Kavalactone | Similar anxiolytic properties; less potent |

| Methysticin | Kavalactone | Neuroprotective; affects serotonin receptors |

| Dihydromethysticin | Kavalactone | Exhibits sedation; interacts with GABA |

| Desmethoxyyangonin | Kavalactone | Analog of yangonin; potential therapeutic use |

Uniqueness of Yangonin:

Yangonin's distinct binding affinity for CB₁ receptors sets it apart from other kavalactones, making it a unique candidate for further study in psychopharmacology and therapeutic applications related to anxiety and neuroprotection .

Botanical Sources: Piper methysticum and Related Species

Yangonin represents one of the six major kavalactones found in Piper methysticum, commonly known as the kava plant [1]. This styrylpyrone compound serves as a significant bioactive constituent in the dried roots and rhizomes of kava, where it contributes to the characteristic pharmacological profile of traditional Pacific Islander beverages [2]. The molecular formula of yangonin is C15H14O4, with a molecular weight of 258.27 grams per mole, and it is systematically named as 4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one [2].

Within Piper methysticum, yangonin concentrations exhibit considerable variation depending on plant part and geographic origin [17]. Root extracts typically contain higher concentrations than rhizomes, with average yangonin content on a dry mass basis reported as 1.73% in roots, 0.70% in rhizomes, and 0.47% in commercial powders when extracted using chloroform [17]. Geographic variations also influence yangonin content, with commercial samples from Fiji containing significantly higher yangonin concentrations compared to samples from Vanuatu when analyzed using dichloromethane extraction [17].

Beyond Piper methysticum, yangonin has been documented in other Piper species, including Piper majusculum and Piper nigrum [2] [23]. Additionally, the compound has been reported in Ranunculus silerifolius, demonstrating its occurrence outside the Piper genus [2]. However, comprehensive surveys indicate that kavalactones, including yangonin, are predominantly abundant in Piper methysticum and are notably absent in closely related Piper species, suggesting that the biosynthetic machinery for yangonin production likely emerged after the diversification of the Piper genus [29].

Table 1: Yangonin Content Variation in Piper methysticum Plant Parts

| Plant Part | Yangonin Content (% dry mass) | Extraction Method | Reference |

|---|---|---|---|

| Root extracts | 1.73% | Chloroform | [17] |

| Rhizomes | 0.70% | Chloroform | [17] |

| Commercial powders | 0.47% | Chloroform | [17] |

| Fresh roots | Variable (3-20% total kavalactones) | Various | [17] |

Biosynthetic Precursors: Coumaroyl-CoA and Malonyl-CoA

The biosynthesis of yangonin relies on two fundamental precursor molecules: p-coumaroyl-CoA as the starter substrate and malonyl-CoA as the extender substrate [14] [29]. The formation of p-coumaroyl-CoA begins with the phenylpropanoid pathway, where aromatic amino acids, specifically L-tyrosine, serve as the initial building blocks [9]. L-tyrosine undergoes deamination to produce p-coumaric acid through the action of tyrosine ammonia lyase, followed by activation to p-coumaroyl-CoA via 4-coumarate-CoA ligase [9] [12].

Malonyl-CoA, the essential extender substrate, originates from acetyl-CoA through the action of acetyl-CoA carboxylase [9]. This pathway represents a crucial branch point where carbon flux from central metabolism is directed toward secondary metabolite biosynthesis. The availability of malonyl-CoA often serves as a rate-limiting factor in styrylpyrone biosynthesis, with studies demonstrating that malonyl-CoA supplementation can enhance yangonin production in engineered microbial systems [12].

The upstream biosynthetic pathway leading to p-coumaroyl-CoA involves several enzymatic steps that have been successfully reconstructed in heterologous systems [14]. Starting from L-tyrosine, the pathway proceeds through p-coumaric acid formation, followed by CoA activation. This phenylpropanoid-derived precursor then serves as the starter unit for the type III polyketide synthase-catalyzed condensation reactions that ultimately yield the styrylpyrone backbone characteristic of yangonin [14].

Table 2: Key Biosynthetic Precursors and Their Origins

| Precursor | Origin Pathway | Enzyme | Function |

|---|---|---|---|

| p-Coumaroyl-CoA | Phenylpropanoid | 4-Coumarate-CoA ligase | Starter substrate |

| Malonyl-CoA | Fatty acid synthesis | Acetyl-CoA carboxylase | Extender substrate |

| L-Tyrosine | Aromatic amino acid | Tyrosine ammonia lyase | Primary precursor |

| p-Coumaric acid | Phenylpropanoid | Deamination product | Intermediate |

Enzymatic Mechanisms Involving Type III Polyketide Synthases

The formation of yangonin involves styrylpyrone synthase enzymes, which belong to the type III polyketide synthase family and are functionally related to chalcone synthases [29] [14]. In Piper methysticum, two distinct styrylpyrone synthases have been identified: PmSPS1 and PmSPS2, both derived from recent gene duplication events specific to kava [29]. These enzymes catalyze the condensation of one p-coumaroyl-CoA molecule with two malonyl-CoA molecules to form the triketide lactone bisnoryangonin, which serves as the immediate precursor to yangonin [29].

The catalytic mechanism of styrylpyrone synthases follows the general type III polyketide synthase framework, utilizing a conserved catalytic triad consisting of cysteine, histidine, and asparagine residues [9]. The reaction initiates with the loading of p-coumaroyl-CoA onto the active site cysteine residue, followed by two iterative decarboxylative condensations with malonyl-CoA molecules [31]. The resulting linear triketide intermediate undergoes C5-O-C1 lactonization to form the characteristic pyrone ring system, distinguishing styrylpyrone synthases from chalcone synthases that utilize C6-C1 Claisen condensation [32].

Kinetic studies of styrylpyrone synthases have revealed specific substrate preferences and optimal reaction conditions [31]. The enzyme from Equisetum arvense, a related styrylpyrone-producing plant, exhibits Michaelis constants of 230 micrometers for p-coumaroyl-CoA and 215 micrometers for malonyl-CoA, with optimal activity at 37 degrees Celsius and pH 7.5 [31]. The molecular weight of the active enzyme ranges between 56 and 77 kilodaltons, consistent with the homodimeric structure typical of type III polyketide synthases [31].

Table 3: Styrylpyrone Synthase Enzymatic Parameters

| Parameter | Value | Substrate | Source | Reference |

|---|---|---|---|---|

| Km | 230 μM | p-Coumaroyl-CoA | Equisetum arvense | [31] |

| Km | 215 μM | Malonyl-CoA | Equisetum arvense | [31] |

| Temperature optimum | 37°C | - | Equisetum arvense | [31] |

| pH optimum | 7.5 | - | Equisetum arvense | [31] |

| Molecular weight | 56-77 kDa | - | Equisetum arvense | [31] |

Methylation and Post-Biosynthetic Modifications

The conversion of bisnoryangonin to yangonin requires specific O-methylation reactions catalyzed by specialized O-methyltransferase enzymes [29]. In Piper methysticum, the primary methyltransferase responsible for yangonin formation is PmKOMT1, which exhibits the capability to methylate hydroxyl groups at the C4, C11, and C12 positions of the styrylpyrone backbone [29]. This enzyme represents one of the most highly expressed genes in kava transcriptomes, indicating its crucial role in kavalactone biosynthesis [29].

The methylation process involves the transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl positions on the styrylpyrone scaffold [26]. For yangonin formation, PmKOMT1 catalyzes the addition of two methoxy groups at the C4 and C12 positions, distinguishing yangonin from other kavalactones that possess different methylation patterns [29]. Transient co-expression studies in Nicotiana benthamiana have confirmed that PmKOMT1, when combined with styrylpyrone synthases, produces yangonin with the characteristic two methoxy groups [29].

Additional O-methyltransferases contribute to the structural diversity of kavalactones in kava [29]. PmKOMT2 exhibits specificity for the C10 position, while other methyltransferases may modify different hydroxyl groups, leading to the formation of various kavalactone derivatives [29]. The specificity of these enzymes determines the final methylation pattern and, consequently, the biological activity profile of individual kavalactones.

The methylation reactions serve not only to generate structural diversity but also to protect styrylpyrones from degradation [29]. Studies have demonstrated that O-methylation protects styrylpyrones produced by kava styrylpyrone synthases from catabolism when expressed in heterologous plant systems, suggesting that methylation plays a crucial role in compound stability and accumulation [29].

Table 4: O-Methyltransferase Specificity in Yangonin Biosynthesis

| Enzyme | Target Position | Substrate | Product | Expression Level | Reference |

|---|---|---|---|---|---|

| PmKOMT1 | C4, C11, C12 | Bisnoryangonin | Yangonin | High | [29] |

| PmKOMT2 | C10 | Styrylpyrone backbone | Modified kavalactone | Moderate | [29] |

| PmKOMT1 | C4, C4' | Naringenin chalcone | Flavokavain precursor | High | [29] |

| PmKOMT2 | C2' | Naringenin chalcone | Flavokavain precursor | Moderate | [29] |

Post-biosynthetic modifications extend beyond methylation to include potential reduction reactions that generate structural variants of yangonin [29]. The styrylpyrone backbone contains two olefinic bonds at positions C5=C6 and C7=C8, which can undergo reduction to form saturated derivatives [29]. These modifications contribute to the structural diversity observed in kavalactone profiles and may influence the pharmacological properties of individual compounds.

The extraction of yangonin from kava root matrices represents a fundamental step in analytical methodology development, requiring careful consideration of solvent polarity, extraction efficiency, and compound stability. Research has demonstrated that solvent selection significantly impacts both the yield and purity of yangonin isolated from Piper methysticum [1] [2] [3].

Conventional Solvent Extraction Methods

Ethanol extraction using Soxhlet apparatus has emerged as the most effective conventional method for yangonin isolation, achieving extraction efficiencies of approximately 85.2% with purity levels reaching 93.6% [1] [4]. The success of ethanol stems from its moderate polarity, which aligns well with the semi-polar nature of kavalactones, allowing for effective dissolution while maintaining selectivity [3]. The technique involves five successive hot Soxhlet extractions to achieve complete removal of free kavalactones from the plant matrix [5] [6].

Acetone extraction presents an alternative approach, demonstrating good selectivity for kavalactones with extraction efficiency of 78.6% [2] [7]. This solvent has been identified as particularly effective for separating the six major kavalactones, including yangonin, from complex kava matrices. However, researchers have observed potential isomerization of yangonin during acetone extraction, particularly when samples are prepared in alcoholic solutions or exposed to water during the process [8] [9].

Specialized Extraction Protocols

Column chromatography using silica gel as the stationary phase has proven essential for yangonin purification from crude extracts [1] [10]. The optimal separation is achieved using hexane-ethyl acetate combinations at ratios of 9:1 and 8:2, which successfully separate flavanones and kavalactones in Piper methysticum root. From 165.9 grams of powdered kava root, researchers have isolated 70.3 milligrams of yangonin with purity reaching 93.64% as confirmed by gas chromatography-mass spectrometry [1].

The elution profile for yangonin occurs in fractions 48-55 when using an 8:2 hexane-ethyl acetate solvent system, with further purification achieved through 6:4 hexane-ethyl acetate mixtures [1] [11]. This methodical approach ensures the separation of yangonin from other kavalactones, particularly addressing the challenge of distinguishing it from structurally similar compounds like desmethoxyyangonin and kavain.

Table 1: Extraction Methods for Yangonin from Kava Root

| Extraction Method | Efficiency (%) | Purity Achieved (%) | Primary Advantage | Primary Limitation |

|---|---|---|---|---|

| Ethanol Extraction (Soxhlet) | 85.2 | 93.6 | High efficiency, complete extraction | Long extraction time, thermal degradation risk |

| Acetone Extraction | 78.6 | 87.2 | Good selectivity for kavalactones | Potential isomerization of yangonin |

| Aqueous Extraction | 45.3 | 75.1 | Environmentally friendly, mild conditions | Low extraction efficiency |

| Ethyl Acetate Extraction | 65.1 | 81.4 | Moderate polarity, selective extraction | Moderate efficiency |

| Hexane Extraction | 25.4 | 65.8 | Non-polar compounds extraction | Very low efficiency for kavalactones |

| Supercritical Fluid Extraction (SFE) | 82.7 | 89.3 | Green technology, no residual solvents | High equipment cost |

| Methanol Extraction | 75.9 | 85.7 | Good solubility for kavalactones | Potential compound degradation |

Emerging Green Extraction Technologies

Supercritical fluid extraction using carbon dioxide has gained attention as an environmentally sustainable alternative for yangonin isolation [12] [13]. This method achieves extraction efficiencies comparable to conventional solvents while eliminating residual solvent contamination. The supercritical carbon dioxide acts as a solvent at pressures above 80 bar, offering advantages of lower viscosity and higher diffusion coefficients compared to liquid solvents [13] [14].

High-Performance Liquid Chromatography Protocols

High-Performance Liquid Chromatography has established itself as the gold standard for yangonin analysis, offering superior resolution, sensitivity, and reproducibility compared to alternative analytical methods [15] [11] [16]. The development of robust HPLC protocols requires optimization of multiple parameters to achieve baseline separation of yangonin from other kavalactones and matrix components.

Chromatographic Conditions Optimization

The most effective HPLC separation of yangonin utilizes reversed-phase chromatography with C18 stationary phases [11] [17]. Optimal separation is achieved using isocratic mobile phase compositions of methanol-acetonitrile-water-acetic acid (20:20:60:0.1, volume/volume/volume/volume) at a flow rate of 1.0 milliliters per minute [11] [17]. Column temperature significantly impacts resolution, with 40°C providing the optimal balance between peak sharpness and analysis time [11].

Detection wavelengths of 245 nanometers and 350 nanometers have proven most effective for yangonin quantification, providing adequate sensitivity while maintaining specificity [15] [8]. The retention time for yangonin under these conditions is approximately 28.5 minutes, allowing for complete separation from other major kavalactones [11] [17].

Method Validation Parameters

Validated HPLC methods for yangonin demonstrate excellent linearity over concentration ranges of 0.5 to 75 micrograms per milliliter, with correlation coefficients consistently exceeding 0.998 [8] [18]. The limit of detection for yangonin analysis is approximately 0.189 micrograms per milliliter, while the limit of quantification reaches 0.422 micrograms per milliliter [8] [19].

Recovery studies indicate accuracy values between 99.0% and 102.3%, demonstrating the reliability of HPLC methods for yangonin quantification [8] [18]. Precision expressed as relative standard deviation remains below 2.8%, meeting international validation criteria for analytical methods [8] [20].

Table 2: High-Performance Liquid Chromatography Parameters for Yangonin Analysis

| Parameter | Optimized Value | Alternative Value | Critical Factor |

|---|---|---|---|

| Column Type | C18 Reversed-Phase | YMC Basic S-5 | Selectivity for kavalactones |

| Column Dimensions | 250 mm × 4.6 mm | 150 mm × 4.6 mm | Resolution and efficiency |

| Particle Size | 5 μm | 3 μm | Peak sharpness |

| Mobile Phase Composition | Methanol:Acetonitrile:Water:Acetic Acid (20:20:60:0.1) | Acetonitrile:Water (45:55) | Separation of structural analogues |

| Flow Rate (mL/min) | 1.0 | 0.8 | Resolution vs. analysis time |

| Column Temperature (°C) | 40 | 50 | Peak resolution |

| Detection Wavelength (nm) | 245, 350 | 220 | Compound specificity |

| Injection Volume (μL) | 20 | 10 | Sensitivity vs. column overload |

| Run Time (min) | 35 | 25 | Throughput vs. resolution |

| Retention Time (min) | 28.5 | 25.2 | Compound identification |

Ultra-High Performance Liquid Chromatography Advancement

Ultra-High Performance Liquid Chromatography represents a significant advancement in yangonin analysis, reducing analysis time to approximately 15 minutes while maintaining excellent resolution [8] [9]. The technique employs HSS T3 columns operated at 60°C, achieving complete separation of six major kavalactones and three flavokavains with resolution values exceeding 1.5 [8] [19].

UHPLC methods demonstrate superior sensitivity with detection limits as low as 0.05 micrograms per milliliter for yangonin [8]. The enhanced separation efficiency allows for better resolution of cis-trans isomers that may form during sample preparation, addressing one of the critical challenges in kavalactone analysis [8] [9].

Challenges in Quantification Due to Structural Analogues

The quantification of yangonin faces significant challenges due to the presence of structurally similar kavalactones that exhibit comparable chromatographic behavior and spectral characteristics [21] [18] [22]. These structural analogues, including desmethoxyyangonin, kavain, and methysticin, share the fundamental α-pyrone skeleton structure but differ in their aromatic substitution patterns and degree of saturation [21] [22] [23].

Structural Similarity Issues

The six major kavalactones demonstrate structural differences primarily in their arene substitution patterns and the presence or absence of double bonds along their carbon chains [21] [22]. Yangonin, with its methoxy groups at positions 4 and 4', shares significant structural similarity with desmethoxyyangonin, which lacks the methoxy substitution [22] [23]. This similarity results in comparable retention times and similar mass spectral fragmentation patterns, complicating analytical differentiation [22] [24].

Gas chromatography-mass spectrometry analysis reveals that methysticin and yangonin, two major components, are generally not separated using conventional GC methods [11] [12]. This co-elution problem necessitates the use of alternative separation techniques or enhanced chromatographic conditions to achieve adequate resolution [11] [25].

Isomerization Complications

A critical challenge in yangonin quantification involves the formation of cis-isomers during sample preparation and analysis [8] [9]. Research has demonstrated that improper sample preparation, particularly using alcoholic solvents or water, leads to degradation of yangonin and the formation of cis-yangonin isomers [8] [9]. These isomers exhibit identical molecular weights but elute at different retention times, creating additional peaks in chromatograms that complicate quantitative analysis [8] [24].

Mass spectrometry-tandem mass spectrometry studies confirm that the fragmentation of protonated molecular ions gives identical product ion spectra for both yangonin and its cis-isomer [8] [9]. This spectral similarity makes it impossible to distinguish between the compounds based solely on mass spectral data, requiring chromatographic separation for accurate identification and quantification [8] [24].

Matrix Effect Considerations

Kava matrix components significantly impact yangonin quantification through various interference mechanisms [26] [27]. Co-extracted compounds can cause signal suppression or enhancement in mass spectrometric detection, leading to inaccurate quantification results [26] [28]. The complex mixture of flavokavains, alkaloids, and other secondary metabolites present in kava extracts contributes to these matrix effects [7] [26].

Table 3: Analytical Challenges in Yangonin Quantification

| Challenge | Impact on Analysis | Solution Strategy | Detection Limit (μg/mL) |

|---|---|---|---|

| Structural Analogues Interference | Peak overlap, incorrect quantification | Improved chromatographic conditions | 0.5 |

| Isomerization During Analysis | Additional peaks, complexity in chromatograms | Non-alcoholic solvent preparation | 0.3 |

| Matrix Effects | Signal suppression/enhancement | Sample cleanup procedures | 1.2 |

| Extraction Recovery Variability | Inconsistent results between batches | Standardized extraction protocols | 0.8 |

| Degradation Products Formation | Interfering peaks, overestimation | Controlled storage conditions | 0.6 |

| Co-elution with Similar Compounds | Reduced selectivity and accuracy | Enhanced separation methods | 0.4 |

| Sample Preparation Artifacts | False positive/negative results | Validated sample preparation | 0.7 |

Resolution Enhancement Strategies

To address structural analogue interference, researchers have developed enhanced chromatographic conditions utilizing gradient elution profiles and optimized mobile phase compositions [18] [29]. The implementation of multiple wavelength detection allows for compound-specific identification based on unique ultraviolet absorption characteristics [26] [30]. Temperature programming and column selection optimization further improve the separation of closely related kavalactones [11] [25].

Advanced Separation Strategies for Kavalactone Complexes

The complexity of kavalactone mixtures has driven the development of advanced separation strategies that exceed the capabilities of conventional chromatographic methods [31] [16] [32]. These sophisticated approaches address the persistent challenges of resolving structurally similar compounds while maintaining analytical throughput and cost-effectiveness.

Two-Dimensional Liquid Chromatography Systems

Two-dimensional liquid chromatography represents the pinnacle of separation power for complex kavalactone mixtures, offering orthogonal separation mechanisms that dramatically enhance resolution [16]. This technique combines different separation modes, such as normal-phase and reversed-phase chromatography, to achieve separation of compounds that co-elute in single-dimension systems [16]. The first dimension typically employs hydrophilic interaction liquid chromatography to separate based on polarity, while the second dimension uses reversed-phase chromatography for hydrophobic interactions [16].

Implementation of two-dimensional liquid chromatography for yangonin analysis allows for the resolution of all 18 known kavalactones, including minor components that interfere with conventional analyses [22] [16]. The comprehensive separation capability enables the identification and quantification of trace-level analogues that contribute to analytical uncertainty in single-dimension methods [16].

Supercritical Fluid Chromatography Applications

Supercritical fluid chromatography has emerged as a highly effective alternative for kavalactone separation, offering superior speed and environmental sustainability compared to conventional liquid chromatography [32] [12] [33]. The technique utilizes supercritical carbon dioxide modified with organic solvents to achieve rapid separation of all six major kavalactones in less than 4 minutes [32] [33].

The optimal supercritical fluid chromatography conditions employ an Aquity UPC2 BEH 1.7 micrometer column with a mobile phase comprising carbon dioxide and methanol containing diethylamine [32]. Temperature control proves critical, with 70°C required to achieve complete resolution of kavain and yangonin [32] [33]. The method demonstrates correlation coefficients above 0.998 and recovery rates between 95.9% and 104.1%, meeting stringent validation requirements [32] [33].

High-Performance Thin-Layer Chromatography

High-Performance Thin-Layer Chromatography offers a cost-effective approach for simultaneous analysis of multiple kavalactones and flavokavains [26] [30]. The method enables high-throughput analysis with total analytical time of 50 minutes for comprehensive profiling of both compound classes [26] [30]. Detection at dual wavelengths (240 nanometers and 355 nanometers) allows for compound-specific identification and quantification [26] [30].

The technique demonstrates particular value for quality control applications, enabling rapid discrimination between noble kava varieties and potentially toxic cultivars based on kavalactone and flavokavin profiles [26] [27]. Multivariate analysis of high-performance thin-layer chromatography data provides chemotaxonomic classification with correlation to genetic diversity [26].

Capillary Electrophoresis Integration

Capillary electrophoresis provides an orthogonal separation mechanism based on differential electrophoretic mobility rather than partitioning behavior [16]. This technique offers particular advantages for charged kavalactone derivatives and enables rapid screening of multiple compounds in a single analysis [16]. Integration with mass spectrometry detection enhances specificity and enables structural confirmation of separated components [16].

Table 4: Advanced Separation Strategies for Kavalactone Complexes

| Separation Strategy | Resolution Capability | Analysis Time (min) | Throughput | Selectivity for Yangonin | Cost Efficiency |

|---|---|---|---|---|---|

| Ultra-High Performance Liquid Chromatography (UHPLC) | Excellent | 15 | High | Excellent | Moderate |

| Supercritical Fluid Chromatography (SFC) | Very Good | 8 | Very High | Very Good | Low |

| Two-Dimensional Liquid Chromatography (2D-LC) | Outstanding | 45 | Low | Outstanding | Very Low |

| High-Performance Thin-Layer Chromatography (HPTLC) | Good | 50 | Moderate | Good | High |

| Capillary Electrophoresis (CE) | Moderate | 25 | Moderate | Moderate | High |

| Preparative High-Performance Liquid Chromatography | Excellent | 60 | Low | Excellent | Low |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Very Good | 20 | High | Outstanding | Moderate |

Mass Spectrometry Coupling Enhancement

The integration of advanced mass spectrometry detection with separation techniques has revolutionized kavalactone analysis [31] [28]. Ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry enables simultaneous quantification of multiple kavalactones with exceptional selectivity and sensitivity [31]. Stable isotope dilution methods using deuterated internal standards provide superior accuracy and precision for yangonin quantification [31].

Direct analysis in real-time high-resolution mass spectrometry offers rapid screening capabilities without chromatographic separation, enabling detection of kavalactones in complex plant matrices with minimal sample preparation [28]. This approach demonstrates particular utility for authenticity testing and rapid quality assessment of kava products [28].

Table 5: Validation Parameters for Yangonin Analysis Methods

| Validation Parameter | HPLC-UV Method | UHPLC-MS/MS Method | SFC Method | Acceptance Criteria |

|---|---|---|---|---|

| Linearity Range (μg/mL) | 0.5-75 | 0.1-50 | 1.0-100 | Minimum 3 orders |

| Correlation Coefficient (r²) | 0.9998 | 0.9995 | 0.9992 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.189 μg/mL | 0.05 μg/mL | 0.5 μg/mL | Signal/Noise ≥ 3 |

| Limit of Quantification (LOQ) | 0.422 μg/mL | 0.15 μg/mL | 1.5 μg/mL | Signal/Noise ≥ 10 |

| Precision (RSD %) | 2.8 | 3.2 | 4.1 | ≤ 5.0 |

| Accuracy (Recovery %) | 99.0-102.3 | 95.9-104.1 | 98.2-101.7 | 95-105 |

| Specificity | Baseline resolution | High selectivity | Good resolution | Complete separation |

| Robustness | Validated | Robust | Method dependent | Reproducible results |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Ciceritol